N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the pharmaceutical company Bial. The drug was intended to be a painkiller, specifically targeting chronic pain. However, during clinical trials in 2016, the drug caused severe side effects, leading to the death of one participant and hospitalization of several others. Despite this setback, research on the drug and its mechanism of action continues.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research into the synthesis of complex organic compounds often highlights the innovative approaches to creating functional molecules. For instance, studies have shown methodologies for synthesizing compounds with benzofuran scaffolds, indicating the importance of such structures in medicinal chemistry and material science. The development of photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals demonstrates the application of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide analogs in creating stimuli-responsive materials, which could have broad implications for controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Anticonvulsant Activity
Compounds with benzofuran-acetamide scaffolds have been synthesized and evaluated for their potential as anticonvulsant agents. Such studies typically involve the assessment of these compounds in animal models to determine their efficacy in preventing seizures. The research findings suggest that certain derivatives exhibit comparable anticonvulsant potency to established drugs, showcasing the therapeutic potential of benzofuran-acetamide derivatives in treating seizure disorders (Shakya, Kamal, Balaramnavar, Bardaweel, Naik, Saxena, & Siddiqui, 2016).
Novel Catalysis Approaches
The compound's structural framework has been involved in studies on novel catalytic processes, which are crucial for the efficient synthesis of pharmaceuticals and other organic compounds. For instance, palladium-catalyzed tandem intramolecular processes involving benzofuran compounds have been explored for the synthesis of complex molecules. Such research underscores the importance of this compound related structures in advancing synthetic methodologies (Thirupathi, Babu, Dwivedi, Kant, & Reddy, 2014).
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-15(2)29(26,27)18-10-8-16(9-11-18)12-21(24)23-14-22(3,25)20-13-17-6-4-5-7-19(17)28-20/h4-11,13,15,25H,12,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQWCYUFCFVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.